6-(Tritylthio)-hexanoic acid
Overview
Description
6-(Tritylthio)-hexanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related hexanoic acid derivatives and their occurrences or syntheses. For instance, hexadeca-7,10,13-trienoic acid is a lower homologue of linolenic acid found in leaf lipids of angiosperms, concentrated in specific lipid fractions . Another study describes the synthesis of various 6-amino-2-substituted hexanoic acids, starting from lysine, which indicates the versatility of hexanoic acid derivatives in chemical synthesis . Lastly, a paper reports on the synthesis of a hexanoic acid derivative with a complex carbazole and thiophene structure, which was used to modify electrodes and study their electrochemical properties .
Synthesis Analysis
The synthesis of 6-(Tritylthio)-hexanoic acid is not explicitly detailed in the provided papers. However, the synthesis of related compounds can offer insights. The triflate of 6-amino-2-hydroxy hexanoic acid was used as a starting point for synthesizing various lysine analogues, which could suggest a potential route for synthesizing 6-(Tritylthio)-hexanoic acid by introducing a tritylthio group to a hexanoic acid derivative . Additionally, the synthesis of a complex hexanoic acid derivative involving carbazole and thiophene rings was achieved and characterized using spectroscopic methods, indicating the possibility of synthesizing multifunctional hexanoic acid derivatives .
Molecular Structure Analysis
The molecular structure of 6-(Tritylthio)-hexanoic acid would consist of a hexanoic acid backbone with a tritylthio substituent. While the papers do not discuss this molecule specifically, they do provide information on the characterization of similar molecules. For example, the hexanoic acid derivative with carbazole and thiophene was characterized using FTIR and NMR, which are common techniques for analyzing the molecular structure of organic compounds .
Chemical Reactions Analysis
The chemical reactions involving hexanoic acid derivatives are not covered in detail within the provided papers. However, the synthesis of lysine analogues from hexanoic acid derivatives suggests that these compounds can participate in peptide bond formation and other organic reactions . The electrochemical deposition of a hexanoic acid derivative onto an electrode also implies that these compounds can undergo electrochemical reactions, which could be relevant for 6-(Tritylthio)-hexanoic acid if it shares similar reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Tritylthio)-hexanoic acid are not directly reported in the papers. Nonetheless, the study of the hexanoic acid derivative used in electrode modification provides some insight into the electrochemical properties that such compounds can exhibit, such as capacitance and phase angle in impedance spectroscopy . These properties are crucial for applications in electronic devices and sensors.
Scientific Research Applications
Modification in Swern Oxidation
6-(Methylsulfinyl)hexanoic acid, a derivative of 6-(Tritylthio)-hexanoic acid, has been utilized as a substitute for DMSO in Swern oxidation reactions. This modification enables the conversion of alcohols to aldehydes or ketones with high efficiency. The by-product, 6-(methylthio)hexanoic acid, can be easily separated and recycled (Liu & Vederas, 1996).
Single-Molecule Magnets
In the field of molecular spintronics, hexametallic MnIII complexes using thioester-carboxylate ligands, including derivatives of 6-(Tritylthio)-hexanoic acid, have been developed. These complexes exhibit single-molecule magnet behavior, which is crucial for advancing molecular spintronics studies (Rojas-Dotti & Martínez-Lillo, 2017).
Fluorescent Protecting Group
6-Amino-4-oxo-hexanoic acid, a derivative of 6-(Tritylthio)-hexanoic acid, has been developed as a fluorescent probe for protecting hydroxyl groups. This compound is useful in DNA sequencing methods and as a sensitive detectable protecting group (Rasolonjatovo & Sarfati, 1998).
Structural Element in Molecules
6-Aminohexanoic acid, related to 6-(Tritylthio)-hexanoic acid, plays a significant role in the synthesis of modified peptides and in the polyamide synthetic fibers industry. It's also used as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Hexanoic Acid Production in Yeast
Research in bioengineering has led to the development of biosynthetic pathways for hexanoic acid production in yeast. This progress opens doors for its use in various industrial applications and as a precursor for fine chemistry (Cheon et al., 2014).
properties
IUPAC Name |
6-tritylsulfanylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O2S/c26-24(27)19-11-4-12-20-28-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPAFBLFPIIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614436 | |
Record name | 6-[(Triphenylmethyl)sulfanyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tritylthio)-hexanoic acid | |
CAS RN |
80441-55-0 | |
Record name | 6-[(Triphenylmethyl)sulfanyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Tritylsulfanyl-hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.